4-Cyano-2-nitrophenolate
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Overview
Description
4-Cyano-2-nitrophenolate is an organic compound with the molecular formula C7H4N2O3 It is known for its distinct structural features, including a cyano group (-CN) and a nitro group (-NO2) attached to a phenolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-2-nitrophenolate can be synthesized through several methods. One common approach involves the nitration of 4-cyanophenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. Another method involves the use of 4-cyano-2-nitroaniline as a precursor, which undergoes diazotization followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Reduction: 4-Cyano-2-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Scientific Research Applications
4-Cyano-2-nitrophenolate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-2-nitrophenolate involves its ability to undergo redox reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and nitro groups, which make the phenolate ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
4-Cyano-2-nitrophenol: Similar structure but lacks the phenolate ion.
4-Hydroxy-3-nitrobenzonitrile: Another compound with similar functional groups but different substitution pattern.
Properties
Molecular Formula |
C7H3N2O3- |
---|---|
Molecular Weight |
163.11 g/mol |
IUPAC Name |
4-cyano-2-nitrophenolate |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H/p-1 |
InChI Key |
INBLGVOPOSGVTA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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